molecular formula C18H16BrNO2S B2842470 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzamide CAS No. 2034547-65-2

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzamide

Cat. No. B2842470
CAS RN: 2034547-65-2
M. Wt: 390.3
InChI Key: BJIVTMHGRPNDRF-UHFFFAOYSA-N
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Description

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions. An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The solid-state structure of certain benzothiophene-based compounds has been determined by single-crystal X-ray diffraction . This technique can reveal detailed information about the arrangement of atoms within a crystal and is a powerful tool for studying molecular structures.


Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The reaction between sulfides and aryne intermediates is an attractive method for preparing a wide range of organosulfur compounds .


Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C . The properties of specific benzothiophene derivatives would depend on their exact structures.

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which share structural similarities with the given compound, including the incorporation of a thiophene moiety and a hydroxybenzamide group, have been designed and synthesized. These compounds were evaluated for their ability to inhibit histone deacetylases (HDACs), showing inhibitory activities with IC50 values as low as 4.0 µM. Specifically, a thiophene-substituted derivative exhibited significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Antiproliferative Effects on Laryngeal Carcinoma

Hydroxyl-containing benzo[b]thiophene analogs, conceptually related to the targeted compound, were speculated to possess antiproliferative activity against cancer cells. These analogs showed selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity, reducing ROS production, and inducing apoptosis through the activation of the caspase cascade and cell arrest in the Sub-G1 phase. These findings suggest a potential for combinational therapy to enhance the bioavailability of drugs (Haridevamuthu et al., 2023).

Antifungal and Bactericidal Properties

The synthesis and evaluation of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives revealed potential antifungal agents, highlighting the chemical versatility and biological relevance of hydroxy benzamide derivatives in targeting microbial pathogens. Additionally, a series of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides demonstrated prospective bactericidal activities against methicillin-resistant Staphylococcus aureus (MRSA), emphasizing the importance of structural modification in enhancing antimicrobial efficacy (Narayana et al., 2004); (Zadrazilova et al., 2015).

Pharmacological Applications

The pharmacological activities of benzo[b]thiophen derivatives, particularly those with modifications at the hydroxy group, have been explored for their potential in treating various diseases, including glaucoma. The exploration of such derivatives underlines the broad spectrum of therapeutic applications stemming from chemical entities similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzamide (Graham et al., 1989).

Safety and Hazards

Benzothiophene has been classified as having potential hazards including skin irritation, eye irritation, and may cause respiratory irritation . The safety and hazards of specific benzothiophene derivatives would depend on their exact structures.

Future Directions

Benzothiophene and its derivatives continue to be areas of active research, particularly in the development of new pharmaceuticals and materials . Future directions may include the synthesis of new benzothiophene derivatives, exploration of their properties, and investigation of their potential applications.

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2S/c1-18(22,16-10-12-6-2-5-9-15(12)23-16)11-20-17(21)13-7-3-4-8-14(13)19/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIVTMHGRPNDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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